molecular formula C19H18N8S B10866907 N,N'-bis(2-methylphenyl)-6-(4H-1,2,4-triazol-3-ylsulfanyl)-1,3,5-triazine-2,4-diamine

N,N'-bis(2-methylphenyl)-6-(4H-1,2,4-triazol-3-ylsulfanyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B10866907
M. Wt: 390.5 g/mol
InChI Key: JWXVSOZNQDXJGD-UHFFFAOYSA-N
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Description

N-(2-METHYLPHENYL)-N-[4-(2-TOLUIDINO)-6-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINE is a complex organic compound that features a triazine ring, a triazole ring, and multiple aromatic amine groups. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYLPHENYL)-N-[4-(2-TOLUIDINO)-6-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazine Ring: Starting with cyanuric chloride, which undergoes nucleophilic substitution reactions with appropriate amines.

    Introduction of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Final Assembly: Coupling the triazine and triazole intermediates under controlled conditions, possibly using catalysts or specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions could convert nitro groups back to amines or reduce other functional groups within the molecule.

    Substitution: Aromatic substitution reactions could modify the phenyl or triazine rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in coordination chemistry, forming complexes with metals that act as catalysts in organic reactions.

    Material Science: Potential use in the development of new materials with unique electronic or optical properties.

Biology and Medicine

    Pharmacology: Investigation of its potential as a drug candidate, particularly for its interactions with biological targets such as enzymes or receptors.

    Biochemistry: Study of its effects on cellular processes and pathways.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its chemical structure.

    Polymer Science: Incorporation into polymers to modify their properties.

Mechanism of Action

The mechanism of action would depend on the specific application but could involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Receptor Interaction: Modulating receptor activity in biological systems.

    Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-METHYLPHENYL)-N-[4-(2-AMINO)-6-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINE
  • N-(2-METHYLPHENYL)-N-[4-(2-TOLUIDINO)-6-(4H-1,2,4-TRIAZOL-3-YL)-1,3,5-TRIAZIN-2-YL]AMINE

Uniqueness

The unique combination of the triazine and triazole rings, along with the specific substitution pattern, may confer unique properties such as enhanced biological activity or specific chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H18N8S

Molecular Weight

390.5 g/mol

IUPAC Name

2-N,4-N-bis(2-methylphenyl)-6-(1H-1,2,4-triazol-5-ylsulfanyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H18N8S/c1-12-7-3-5-9-14(12)22-16-24-17(23-15-10-6-4-8-13(15)2)26-19(25-16)28-18-20-11-21-27-18/h3-11H,1-2H3,(H,20,21,27)(H2,22,23,24,25,26)

InChI Key

JWXVSOZNQDXJGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)SC3=NC=NN3)NC4=CC=CC=C4C

Origin of Product

United States

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